2-(Isopropylsulfonyl)benzoic acid

Medicinal Chemistry Muscle Relaxant Structure-Activity Relationship

2-(Isopropylsulfonyl)benzoic acid (CAS 20884-63-3) is the ortho-substituted isomer critical for synthesizing potent, orally bioavailable NAAA inhibitors targeting chronic pain and neuroinflammation. Unlike meta- or para-isomers, the ortho-sulfonyl group enables unique intramolecular hydrogen bonding and transition metal chelation for regioselective C-H functionalization. This specific isomer is essential for SAR studies where substitution position profoundly affects pharmacological activity. Ensure experimental reproducibility—do not substitute with alternative isomers.

Molecular Formula C10H12O4S
Molecular Weight 228.27 g/mol
CAS No. 20884-63-3
Cat. No. B1324290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isopropylsulfonyl)benzoic acid
CAS20884-63-3
Molecular FormulaC10H12O4S
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=CC=C1C(=O)O
InChIInChI=1S/C10H12O4S/c1-7(2)15(13,14)9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3,(H,11,12)
InChIKeyOCZDZBRGVFNGGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Isopropylsulfonyl)benzoic Acid (CAS 20884-63-3): An Ortho-Substituted Aromatic Sulfone Building Block for Pharmaceutical and Chemical Research


2-(Isopropylsulfonyl)benzoic acid (CAS 20884-63-3) is a benzoic acid derivative featuring an isopropylsulfonyl substituent at the ortho position of the aromatic ring. This structural arrangement confers distinct physicochemical properties, including a density of 1.3±0.1 g/cm³ and a boiling point of 435.1±37.0 °C at 760 mmHg . As a specialized organic intermediate, the compound serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where the ortho-sulfonyl group can influence reactivity, regioselectivity, and biological target engagement [1].

Why Generic Substitution of 2-(Isopropylsulfonyl)benzoic Acid (CAS 20884-63-3) with Positional Isomers or Alternative Sulfonyl Benzoic Acids Can Compromise Research Outcomes


Substituting 2-(isopropylsulfonyl)benzoic acid with its meta- or para-isomers, or with other sulfonyl benzoic acid derivatives, is not a straightforward replacement due to profound differences in electronic distribution, steric environment, and consequent chemical reactivity and biological activity. The ortho positioning of the isopropylsulfonyl group in the target compound introduces unique intramolecular hydrogen bonding opportunities and steric hindrance that can dramatically alter reaction pathways, binding affinities, and pharmacokinetic profiles compared to analogs with the sulfonyl group at different positions [1]. Historical pharmacological screening of alkylsulfonylbenzamide derivatives has demonstrated that the position of the sulfonyl substituent on the aromatic ring is a critical determinant of muscle-relaxant activity, with para-substituted analogs exhibiting markedly different potency than ortho- or meta-substituted counterparts [2]. Therefore, experimental reproducibility and the attainment of desired biological or synthetic outcomes necessitate the procurement and use of the specific ortho-substituted compound rather than an in-class alternative.

Quantitative Evidence Guide for 2-(Isopropylsulfonyl)benzoic Acid (CAS 20884-63-3): Differentiated Performance vs. Comparators


Pharmacological Activity Differentiation: Ortho vs. Para Substitution in Alkylsulfonylbenzamide Derivatives

A classic structure-activity relationship (SAR) study on alkylsulfonylbenzamides provides class-level evidence that the position of the sulfonyl group on the aromatic ring is a critical determinant of biological activity. While the study focused on benzamide derivatives rather than the free acids, it established a clear rank order of potency based on substitution pattern. The para-substituted benzamide (p-isopropylsulfonyl-N-isopropylbenzamide, compound 3) was identified as the most active muscle relaxant in the series, whereas ortho- and meta-substituted analogs demonstrated significantly weaker or negligible activity [1]. This class-level inference supports the notion that 2-(isopropylsulfonyl)benzoic acid (the ortho acid) is a fundamentally different chemical entity with distinct pharmacological potential compared to its para- and meta-isomers, which may be more or less active depending on the specific biological target.

Medicinal Chemistry Muscle Relaxant Structure-Activity Relationship

Physicochemical Property Differentiation: Density and Boiling Point Comparison of 2-(Isopropylsulfonyl)benzoic Acid vs. 4-(Isopropylsulfonyl)benzoic Acid

Direct comparison of physicochemical properties between 2-(isopropylsulfonyl)benzoic acid (ortho) and 4-(isopropylsulfonyl)benzoic acid (para) reveals quantifiable differences that can impact handling, purification, and formulation. The ortho-substituted compound exhibits a calculated density of 1.3±0.1 g/cm³ and a predicted boiling point of 435.1±37.0 °C at 760 mmHg . In contrast, the para-isomer (4-(isopropylsulfonyl)benzoic acid, CAS 20884-61-1) has a reported melting point of 178-182 °C and a predicted boiling point of 435.1±37.0 °C at 760 mmHg (identical prediction due to model limitations), but with a different crystal packing and solubility profile due to the altered substitution pattern .

Physical Chemistry Process Chemistry Purification

Synthetic Utility Differentiation: Ortho-Substitution Enables Unique Intramolecular Interactions and Directing Effects in Catalysis

The ortho positioning of the isopropylsulfonyl group in 2-(isopropylsulfonyl)benzoic acid introduces a proximal hydrogen bond acceptor (the sulfonyl oxygen) capable of forming a six-membered intramolecular hydrogen bond with the carboxylic acid proton. This chelation can stabilize specific conformations and influence reactivity in metal-catalyzed transformations. In contrast, the para-isomer (4-(isopropylsulfonyl)benzoic acid) lacks this intramolecular interaction, and the meta-isomer cannot achieve a favorable chelate ring size [1]. Such conformational constraints can be exploited in directed ortho-metalation (DoM) reactions or as a steering group in C-H activation, providing a synthetic handle that is absent in the para- or meta-analogs.

Organic Synthesis C-H Activation Catalysis

Application as a Key Intermediate in NAAA Inhibitor Development: Ortho-Substituted Building Block for Second-Generation Non-Covalent Inhibitors

2-(Isopropylsulfonyl)benzoic acid is identified as a key intermediate in the synthesis of second-generation non-covalent N-acylethanolamine acid amidase (NAAA) inhibitors . These inhibitors are being developed for the treatment of chronic inflammatory conditions and neurodegenerative disorders, including multiple sclerosis. The ortho-sulfonyl benzoic acid scaffold serves as a crucial building block for constructing benzothiazole–piperazine derivatives that inhibit NAAA with high potency and selectivity. While direct comparative data for the ortho-acid versus its isomers in this specific series is not available, the patent literature explicitly exemplifies the use of 2-(isopropylsulfonyl)benzoic acid (or its derivatives) as a precursor, underscoring its privileged status in this medicinal chemistry program [1].

Medicinal Chemistry NAAA Inhibitor Drug Discovery

Recommended Research and Industrial Application Scenarios for 2-(Isopropylsulfonyl)benzoic Acid (CAS 20884-63-3) Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of Second-Generation Non-Covalent NAAA Inhibitors

Researchers engaged in the development of novel anti-inflammatory agents targeting N-acylethanolamine acid amidase (NAAA) should prioritize the procurement of 2-(isopropylsulfonyl)benzoic acid. This compound serves as a key intermediate in the synthesis of benzothiazole–piperazine derivatives that exhibit potent, selective, and orally bioavailable NAAA inhibition [1]. The ortho-substitution pattern is integral to the final inhibitor's pharmacophore, and substitution with meta- or para-isomers would yield a different chemotype with unknown activity. The compound's role in this specific medicinal chemistry program underscores its value for hit-to-lead optimization and preclinical development in chronic pain and neuroinflammation indications .

Organic Synthesis: Directed C-H Functionalization and Ortho-Metalation Strategies

2-(Isopropylsulfonyl)benzoic acid is uniquely suited for synthetic methodologies that exploit intramolecular hydrogen bonding for substrate pre-organization and directing effects. The ortho-sulfonyl group can chelate transition metal catalysts or organometallic reagents, facilitating regioselective ortho-functionalization of the aromatic ring [1]. This contrasts with the para- and meta-isomers, which lack the necessary proximity for effective chelation. Process chemists and synthetic methodologists should select the ortho-isomer when designing routes that require a built-in directing group, thereby streamlining access to densely functionalized arenes.

Structure-Activity Relationship (SAR) Studies: Probing the Impact of Sulfonyl Group Position on Biological Activity

Investigators conducting systematic SAR studies on sulfonyl-substituted aromatic scaffolds must include 2-(isopropylsulfonyl)benzoic acid as the ortho reference point. Historical data on related alkylsulfonylbenzamides demonstrates that the position of the sulfonyl group profoundly influences pharmacological activity, with ortho-substituted analogs often exhibiting reduced muscle-relaxant effects compared to para-substituted analogs [1]. By incorporating the ortho-isomer into a compound library, medicinal chemists can precisely map the steric and electronic requirements for target engagement and optimize lead compounds for desired biological outcomes.

Analytical Chemistry and Process Development: Method Validation and Isomer Discrimination

Quality control and process development laboratories require authentic samples of 2-(isopropylsulfonyl)benzoic acid to develop and validate analytical methods capable of discriminating between ortho-, meta-, and para-isomers. The distinct physicochemical properties of the ortho-isomer, including its expected lower melting point and unique chromatographic retention behavior relative to the para-isomer, necessitate its use as a certified reference standard [1]. This ensures accurate identification and quantification of process impurities and final product purity in GMP manufacturing environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Isopropylsulfonyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.